molecular formula C24H24N2O3 B5157381 N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE

N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE

Cat. No.: B5157381
M. Wt: 388.5 g/mol
InChI Key: QLPMLLUPNOKMIW-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group and a phenylbutanamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-methoxybenzoic acid and 4-phenylbutanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-(4-PHENYLBUTANAMIDO)BENZAMIDE: can be compared with other amide compounds such as:

Uniqueness

  • The presence of both a methoxyphenyl group and a phenylbutanamido group in this compound may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-phenylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-20-16-14-19(15-17-20)25-24(28)21-11-5-6-12-22(21)26-23(27)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMLLUPNOKMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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